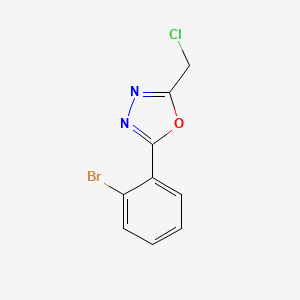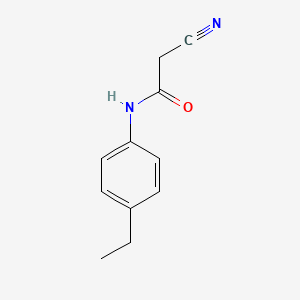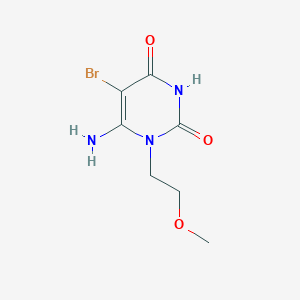
1-呋喃-2-基-1,2,3,4-四氢异喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline is a heterocyclic organic compound that features a furan ring fused to a tetrahydroisoquinoline moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
科学研究应用
1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
Mode of Action
It is known that the compound is part of the 1,2,3,4-tetrahydroisoquinolines (thiq) class, which has been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
It is known that thiq-based compounds can influence a variety of biological pathways, depending on their specific structure and targets .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
生化分析
Biochemical Properties
1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form salts with acids and participate in both electrophilic and nucleophilic substitution reactions . It has been observed to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The interactions between 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline and these biomolecules can influence the activity and function of the enzymes, leading to changes in biochemical processes.
Cellular Effects
The effects of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline can affect cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes and proteins, leading to conformational changes that affect their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Alternatively, 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline can activate enzymes by stabilizing their active conformations. These interactions can result in downstream effects on cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under certain conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that prolonged exposure to 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities . The metabolic flux of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline can influence the levels of other metabolites in the cell, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline can affect its bioavailability and the extent of its biological effects.
Subcellular Localization
The subcellular localization of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular processes . The activity and function of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline can be influenced by its subcellular localization, as different cellular environments provide distinct biochemical contexts for its interactions.
准备方法
Synthetic Routes and Reaction Conditions: 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically involve heating the reactants in an acidic medium, such as hydrochloric acid, at elevated temperatures.
Industrial Production Methods: Industrial production of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact .
化学反应分析
Types of Reactions: 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or isoquinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Functionalized furan and isoquinoline derivatives.
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the furan ring.
1-Furan-2-yl-1,2,3,4-tetrahydroquinoline: Similar structure but with a quinoline instead of an isoquinoline moiety.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Contains a tetrahydronaphthalene core with a methoxy group.
Uniqueness: 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline is unique due to the presence of both a furan ring and a tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
1-(furan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-5-11-10(4-1)7-8-14-13(11)12-6-3-9-15-12/h1-6,9,13-14H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXMEXFAECISTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine](/img/structure/B1271781.png)
![Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine](/img/structure/B1271783.png)








![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)



